![molecular formula C12H17NO2 B7570299 2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
2-[4-(Oxolan-3-ylamino)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Oxolan-3-ylamino)phenyl]ethanol (OAP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OAP is a chiral compound that has two enantiomers, R and S, with different biological activities. The synthesis of OAP is challenging due to its chiral nature, and various methods have been developed to produce it.
Mechanism of Action
The mechanism of action of 2-[4-(Oxolan-3-ylamino)phenyl]ethanol is not well understood, but it is believed to act as a modulator of various biological pathways. This compound has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the activity of COX-2. This compound has also been shown to increase insulin sensitivity and glucose uptake in adipocytes. In animal studies, this compound has been shown to reduce inflammation and improve glucose and lipid metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(Oxolan-3-ylamino)phenyl]ethanol in lab experiments include its chiral nature, which allows for the production of chiral compounds with high enantiomeric excess. This compound is also relatively easy to synthesize using asymmetric synthesis methods. The limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions. This compound is also relatively expensive compared to other chiral reagents or catalysts.
Future Directions
There are several future directions for the research of 2-[4-(Oxolan-3-ylamino)phenyl]ethanol. One direction is to investigate the mechanism of action of this compound in more detail to understand its biological activity better. Another direction is to develop more efficient methods for the synthesis of this compound to reduce the cost and increase the yield. This compound can also be used as a chiral building block in the synthesis of more complex chiral compounds with potential biological activity. Finally, this compound can be investigated as a potential drug candidate for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chiral compound that has gained significant attention in scientific research due to its potential applications in various fields. The asymmetric synthesis method is the most commonly used method for the synthesis of this compound. This compound has potential applications in medicinal chemistry, organic synthesis, and materials science. The mechanism of action of this compound is not well understood, but it is believed to act as a modulator of various biological pathways. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research of this compound, including investigating its mechanism of action, developing more efficient synthesis methods, and investigating its potential as a drug candidate.
Synthesis Methods
The synthesis of 2-[4-(Oxolan-3-ylamino)phenyl]ethanol is challenging due to its chiral nature. Several methods have been developed to produce this compound, but the most commonly used method is the asymmetric synthesis method. This method involves the use of chiral reagents or catalysts to produce the desired enantiomer. For example, the asymmetric hydrogenation of 2-(4-nitrophenyl)ethanol using a chiral rhodium catalyst produces this compound with high enantiomeric excess.
Scientific Research Applications
2-[4-(Oxolan-3-ylamino)phenyl]ethanol has potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and inflammation. This compound has also been used as a chiral building block in organic synthesis to produce chiral compounds with high enantiomeric excess. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks.
Properties
IUPAC Name |
2-[4-(oxolan-3-ylamino)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-7-5-10-1-3-11(4-2-10)13-12-6-8-15-9-12/h1-4,12-14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKOYFRYXPBYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
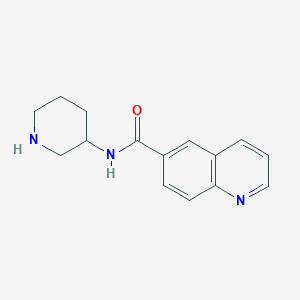
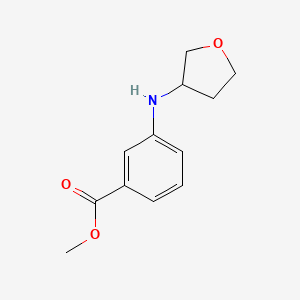
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
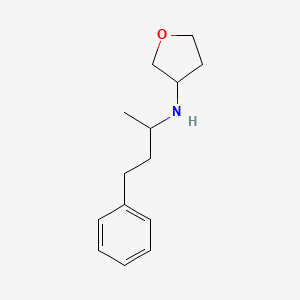
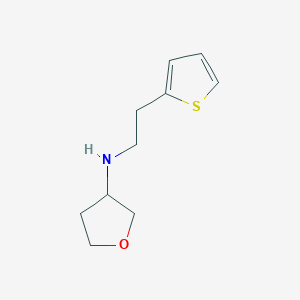


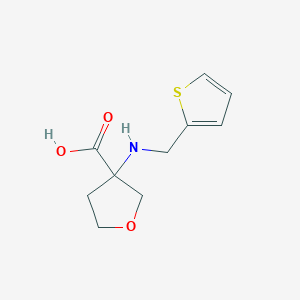
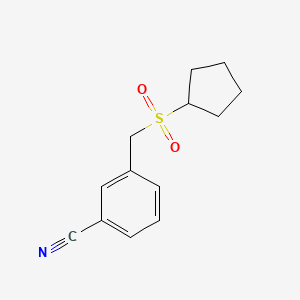
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
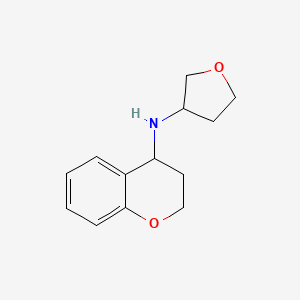
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)
